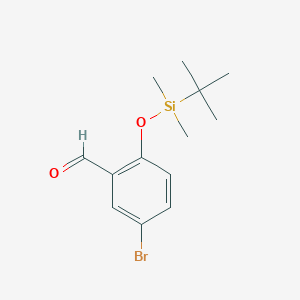

5-Bromo-2-((tert-butyldimethylsilyl)oxy)benzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Bromo-2-((tert-butyldimethylsilyl)oxy)benzaldehyde: is an organic compound that features a bromine atom, a tert-butyldimethylsilyl group, and an aldehyde functional group attached to a benzene ring. This compound is often used in organic synthesis, particularly in the preparation of more complex molecules due to its reactive functional groups.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-((tert-butyldimethylsilyl)oxy)benzaldehyde typically involves the protection of the hydroxyl group on a brominated benzaldehyde derivative using tert-butyldimethylsilyl chloride. The reaction is usually carried out in the presence of a base such as imidazole or pyridine to facilitate the formation of the silyl ether.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves similar protection strategies used in laboratory synthesis. The scalability of the reaction would depend on the availability of starting materials and the efficiency of the reaction conditions.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: The aldehyde group in 5-Bromo-2-((tert-butyldimethylsilyl)oxy)benzaldehyde can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The bromine atom can undergo nucleophilic substitution reactions to introduce various functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate the substitution of the bromine atom.

Major Products:

Oxidation: 5-Bromo-2-((tert-butyldimethylsilyl)oxy)benzoic acid.

Reduction: 5-Bromo-2-((tert-butyldimethylsilyl)oxy)benzyl alcohol.

Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Synthetic Applications

1.1. Protecting Group in Synthesis

The tert-butyldimethylsilyl (TBS) group is commonly employed as a protecting group for alcohols and phenols due to its stability under various reaction conditions. In the synthesis of complex organic molecules, 5-Bromo-2-((tert-butyldimethylsilyl)oxy)benzaldehyde serves as an intermediate that allows for selective functionalization while protecting sensitive functional groups.

For instance, in the total synthesis of various natural products, the TBS group facilitates the manipulation of hydroxyl functions without compromising the integrity of the aromatic system. The compound has been utilized in multi-step synthetic routes that require precise control over functional group transformations, such as in the synthesis of methyl salvianolate derivatives .

1.2. Photoaffinity Labeling Studies

The compound has also been explored in photoaffinity labeling studies, where it acts as a precursor to more complex photoreactive groups. Its ability to undergo transformation into photolabeling agents makes it valuable in biochemical research, particularly for studying protein interactions and cellular processes .

Antimicrobial Research

Recent studies have investigated the antimicrobial properties of compounds derived from this compound. Derivatives have shown promising activity against various bacterial strains, including Staphylococcus aureus. The minimum inhibitory concentrations (MIC) and minimum bactericidal concentrations (MBC) were evaluated, demonstrating that modifications to the benzaldehyde structure can enhance antimicrobial efficacy .

Catalytic Applications

The compound has been employed in catalytic reactions, particularly in coupling reactions involving arylboronic acids and silyl glyoxylates. For example, a rhodium-catalyzed three-component coupling reaction utilizing this compound has been reported, showcasing its utility in forming complex molecular architectures relevant to pharmaceutical chemistry .

Case Studies

Mécanisme D'action

The mechanism of action of 5-Bromo-2-((tert-butyldimethylsilyl)oxy)benzaldehyde would depend on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom to which the bromine was attached. In oxidation and reduction reactions, the aldehyde group undergoes changes in its oxidation state, leading to the formation of carboxylic acids or alcohols, respectively.

Comparaison Avec Des Composés Similaires

5-Bromo-2-((tert-butyldimethylsilyl)oxy)pyrimidine: This compound features a pyrimidine ring instead of a benzene ring but has similar functional groups.

5-Bromo-2-((tert-butyldimethylsilyl)oxy)thiazole: This compound contains a thiazole ring and shares the tert-butyldimethylsilyl and bromine functional groups.

Uniqueness: The uniqueness of 5-Bromo-2-((tert-butyldimethylsilyl)oxy)benzaldehyde lies in its combination of functional groups attached to a benzene ring, which provides distinct reactivity patterns compared to its pyrimidine and thiazole analogs. The presence of the aldehyde group also offers additional synthetic versatility.

Activité Biologique

5-Bromo-2-((tert-butyldimethylsilyl)oxy)benzaldehyde is a synthetic organic compound that has garnered attention for its potential biological activities. This compound serves as an intermediate in the synthesis of more complex organic molecules and has been studied for its reactivity and applications in medicinal chemistry. The presence of the bromine atom and the tert-butyldimethylsilyl (TBDMS) group enhances its chemical properties, making it a valuable candidate for various biological studies.

This compound has the following chemical characteristics:

- Molecular Formula: C12H15BrO2Si

- CAS Number: 861928-22-5

- Molecular Weight: 303.23 g/mol

The compound features a brominated benzaldehyde structure with a TBDMS protecting group, which is crucial for its stability and reactivity in biological systems.

Synthesis

The synthesis of this compound typically involves the protection of hydroxyl groups on brominated benzaldehyde derivatives using TBDMS chloride in the presence of a base such as imidazole or pyridine. This method allows for the selective formation of the silyl ether, which is essential for subsequent reactions.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. The presence of the bromine atom may enhance this activity by disrupting microbial cell membranes or interfering with metabolic pathways. In vitro studies have shown that related silyl ethers can inhibit the growth of various bacterial strains, suggesting potential applications in developing antimicrobial agents.

Anticancer Activity

There is emerging evidence that silyl ether derivatives possess anticancer properties. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and apoptosis. Preliminary studies indicate that this compound may induce apoptosis in cancer cell lines, although further research is needed to elucidate the specific pathways involved.

Enzyme Inhibition

The compound's structural features allow it to interact with various enzymes. For instance, it may act as an inhibitor of certain cytochrome P450 enzymes, which play a significant role in drug metabolism. This property could be beneficial for enhancing the bioavailability of co-administered drugs or as part of a therapeutic regimen.

Study 1: Antimicrobial Screening

A study conducted on a series of silylated phenolic compounds, including derivatives of this compound, demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The study utilized disk diffusion methods to assess efficacy, revealing that compounds with bromine substitutions exhibited enhanced activity compared to their non-brominated counterparts.

Study 2: Anticancer Evaluation

In another investigation, the anticancer potential of silyl ethers was evaluated using human breast cancer cell lines (MCF-7). The results indicated that treatment with this compound resulted in dose-dependent cytotoxicity, leading to increased apoptotic cell death as confirmed by flow cytometry analysis.

Comparative Analysis

The biological activity of this compound can be compared with similar compounds:

| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| This compound | Structure | Moderate | Significant |

| 5-Bromo-2-(methoxy)benzaldehyde | Structure | Low | Moderate |

| 4-Bromo-3-(tert-butyldimethylsilyl)phenol | Structure | High | Low |

Propriétés

IUPAC Name |

5-bromo-2-[tert-butyl(dimethyl)silyl]oxybenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BrO2Si/c1-13(2,3)17(4,5)16-12-7-6-11(14)8-10(12)9-15/h6-9H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLIPLUQJGFXFDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1=C(C=C(C=C1)Br)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BrO2Si |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.